molecular formula C18H18O6 B303298 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid

8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid

Cat. No. B303298
M. Wt: 330.3 g/mol
InChI Key: UPISGQPGPOZGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid, also known as EENA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EENA belongs to the family of naphthoic acids and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid exerts its therapeutic effects by inhibiting the activity of COX-2 and 5-LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These inflammatory mediators play a crucial role in the development of various diseases such as cancer and inflammation. By inhibiting the activity of these enzymes, 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid reduces the production of these inflammatory mediators, thereby reducing inflammation and preventing the progression of diseases.
Biochemical and Physiological Effects:
8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid has also been shown to protect neurons from oxidative stress and prevent the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid has several advantages as a research tool, including its ability to inhibit the activity of specific enzymes and its potential therapeutic applications. However, one of the limitations of 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for the research on 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid and its potential side effects.

Synthesis Methods

8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid can be synthesized using a multi-step process that involves the reaction of 1-naphthoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride and sodium ethoxide. The final product is obtained by hydrolyzing the ethyl ester group using sodium hydroxide.

Scientific Research Applications

8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.

properties

Product Name

8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

8-(1,3-diethoxy-1,3-dioxopropan-2-yl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C18H18O6/c1-3-23-17(21)15(18(22)24-4-2)12-9-5-7-11-8-6-10-13(14(11)12)16(19)20/h5-10,15H,3-4H2,1-2H3,(H,19,20)

InChI Key

UPISGQPGPOZGIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC2=C1C(=CC=C2)C(=O)O)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=CC=CC2=C1C(=CC=C2)C(=O)O)C(=O)OCC

Origin of Product

United States

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